

Application Note: Quantification of 5-Hydroxydecanedioyl-CoA by Mass Spectrometry

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Compound of Interest

Compound Name: 5-Hydroxydecanedioyl-CoA

Cat. No.: B15600443

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Introduction

5-Hydroxydecanedioyl-CoA is a dicarboxylic acyl-coenzyme A molecule that may play a role in fatty acid metabolism, particularly in pathways involving omega-oxidation and the metabolism of medium-chain fatty acids. Accurate quantification of this and other acyl-CoAs is crucial for understanding cellular metabolism, identifying biomarkers for metabolic diseases, and for the development of therapeutic agents targeting metabolic pathways. This application note provides a detailed protocol for the quantification of **5-Hydroxydecanedioyl-CoA** in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

This protocol outlines a robust method for the extraction and quantification of **5-Hydroxydecanedioyl-CoA** from biological matrices such as cell cultures or tissue homogenates.

Sample Preparation: Acyl-CoA Extraction

Effective extraction is critical for the recovery and stability of acyl-CoA species.^{[1][2]}

Materials:

- Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)^[3]

- Ice-cold 80:20 Methanol:Water[3]
- Internal Standard (IS): A stable isotope-labeled or odd-chain acyl-CoA (e.g., C17:0-CoA)
- Solid-Phase Extraction (SPE) Columns (e.g., Oasis HLB)[3]
- 5% (w/v) 5-Sulfosalicylic Acid (SSA) in HPLC-grade water[3]
- Nitrogen evaporator
- Centrifuge

Procedure:

- Cell Harvesting: For adherent cells, aspirate the culture medium and add 1 mL of ice-cold 10% (w/v) TCA. Scrape the cells and transfer to a microcentrifuge tube. For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend in 1 mL of ice-cold 10% (w/v) TCA.
- Tissue Homogenization: Snap-freeze tissues in liquid nitrogen immediately after collection. Homogenize the frozen tissue in ice-cold 80:20 methanol:water.
- Internal Standard Spiking: Add a known amount of the internal standard solution to each sample to correct for extraction efficiency and matrix effects.
- Protein Precipitation: Vortex the samples vigorously and sonicate for 30 seconds. Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[3]
- Solid-Phase Extraction (SPE):
 - Condition the SPE column with methanol followed by water.
 - Load the supernatant from the previous step onto the column.
 - Wash the column with water to remove salts and other polar impurities.
 - Elute the acyl-CoAs with methanol.

- **Drying and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 55 µL of 5% (w/v) 5-sulfosalicylic acid in HPLC-grade water.^[3] This solution is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

- **Column:** Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
- **Mobile Phase A:** 10 mM Ammonium Acetate in Water^[4]
- **Mobile Phase B:** Acetonitrile^[4]
- **Gradient:** A linear gradient from 2% B to 95% B over 15 minutes is a good starting point and should be optimized for the specific separation.^[4]
- **Flow Rate:** 0.3 mL/min
- **Injection Volume:** 5-10 µL
- **Column Temperature:** 40°C

Mass Spectrometry (MS) Parameters:

- **Ionization Mode:** Positive Electrospray Ionization (ESI+)
- **Scan Type:** Multiple Reaction Monitoring (MRM)
- **Key Fragmentation:** Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the CoA moiety.^{[5][6]}

MRM Transitions for 5-Hydroxydecanedioyl-CoA: To determine the MRM transitions, the exact mass of the precursor ion and the expected product ions are required.

- **Chemical Formula of 5-hydroxydecanedioic acid:** C₁₀H₁₈O₅
- **Molecular Weight of 5-hydroxydecanedioic acid:** 218.25 g/mol

- Molecular Weight of Coenzyme A (thiol form): 767.53 g/mol
- Molecular Weight of **5-Hydroxydecanedioyl-CoA** (as a monothioester): Calculated by adding the mass of the acyl group (minus one hydroxyl group from one of the carboxylic acids) to the mass of CoA. For the di-CoA ester, the calculation would be different. Assuming a mono-CoA ester for this protocol: Mass = (Mass of 5-hydroxydecanedioic acid - Mass of H₂O) + Mass of CoA = (218.25 - 18.02) + 767.53 = 967.76 g/mol. The exact mass of the protonated molecule [M+H]⁺ would be approximately 968.77 m/z.
- Precursor Ion [M+H]⁺: ~968.8 m/z (This will need to be confirmed with a high-resolution instrument).
- Product Ion: The most common product ion for acyl-CoAs results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.1 m/z).[5][6] Therefore, the primary product ion would be [M+H - 507.1]⁺, which is approximately 461.7 m/z. Another common fragment corresponds to the phosphopantetheine moiety.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
5-Hydroxydecanedioyl-CoA	968.8	461.7	30-40
Internal Standard (e.g., C17:0-CoA)	1020.5	513.4	35-45

Note: These values are theoretical and must be optimized experimentally using a pure standard of 5-Hydroxydecanedioyl-CoA.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Quantitative Analysis of **5-Hydroxydecanedioyl-CoA** in Biological Samples. This table provides an example of how to present quantitative results. The values are hypothetical and for illustrative purposes only.

Sample ID	Sample Type	5-Hydroxydecanedioyl-CoA (pmol/mg protein)	Standard Deviation	% RSD
Control 1	Liver Tissue	1.25	0.15	12.0
Control 2	Liver Tissue	1.38	0.11	8.0
Control 3	Liver Tissue	1.19	0.21	17.6
Control Mean	1.27	0.16	12.6	
Treatment A - 1	Liver Tissue	3.45	0.28	8.1
Treatment A - 2	Liver Tissue	3.89	0.35	9.0
Treatment A - 3	Liver Tissue	3.62	0.31	8.6
Treatment A Mean	3.65	0.31	8.5	
Treatment B - 1	Plasma	0.45	0.05	11.1
Treatment B - 2	Plasma	0.51	0.07	13.7
Treatment B - 3	Plasma	0.48	0.04	8.3
Treatment B Mean	0.48	0.05	11.0	

Visualizations

Signaling Pathway

Dicarboxylic acids like 5-hydroxydecanedioic acid are often products of fatty acid omega-oxidation, a metabolic pathway that occurs in the endoplasmic reticulum. This pathway becomes more active when beta-oxidation is impaired.

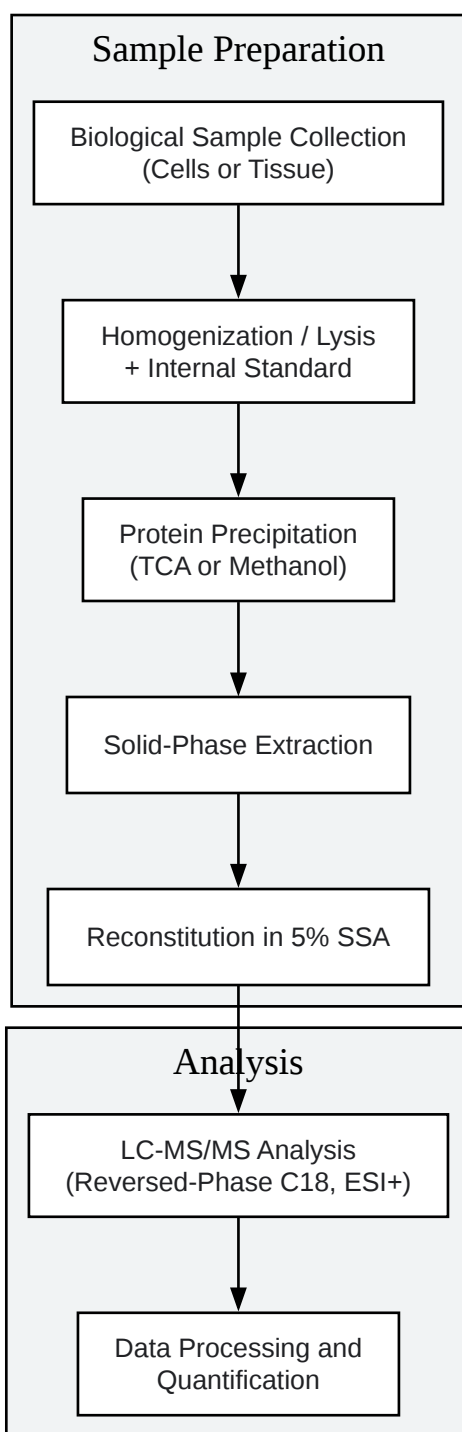


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Caption: Fatty Acid Omega-Oxidation Pathway.

Experimental Workflow

The overall experimental workflow for the quantification of **5-Hydroxydecanedioyl-CoA** is summarized in the following diagram.



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Caption: Experimental Workflow for **5-Hydroxydecanedioyl-CoA** Quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of **5-Hydroxydecanedioyl-CoA** by LC-MS/MS. The described methods for sample preparation and analysis are robust and can be adapted for various biological matrices. The provided templates for data presentation and visualizations offer a clear framework for reporting results. While the specific MRM transitions for **5-Hydroxydecanedioyl-CoA** need to be empirically determined, the general principles of acyl-CoA analysis by mass spectrometry outlined here provide a strong foundation for researchers in the field of metabolomics and drug development.

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